molecular formula C13H15N3O2 B2815835 4-Amino-3-(oxolan-2-ylmethyl)quinazolin-2-one CAS No. 941868-20-8

4-Amino-3-(oxolan-2-ylmethyl)quinazolin-2-one

Cat. No.: B2815835
CAS No.: 941868-20-8
M. Wt: 245.282
InChI Key: XKGSUBNPXPQHSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-(oxolan-2-ylmethyl)quinazolin-2-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing quinazolin-4(3H)-ones involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is notable for its good functional group tolerance and being free from transition metals and external oxidants . Another approach involves the use of graphene oxide nanosheets as catalysts in an aqueous medium, which facilitates the construction of quinazolin-4(3H)-ones starting from anthranilamide and an aldehyde or ketone .

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often involve microwave-assisted green processes. These methods are efficient and environmentally friendly, providing high yields of the desired products .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(oxolan-2-ylmethyl)quinazolin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under mild conditions to preserve the integrity of the quinazolinone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are often conducted in solvents like ethanol or water, with reaction times ranging from a few hours to overnight .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone N-oxides, while reduction reactions can produce dihydroquinazolinones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-(oxolan-2-ylmethyl)quinazolin-2-one stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions under mild conditions makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

4-amino-3-(oxolan-2-ylmethyl)quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c14-12-10-5-1-2-6-11(10)15-13(17)16(12)8-9-4-3-7-18-9/h1-2,5-6,9H,3-4,7-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIUGZBWLXUSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=C3C=CC=CC3=NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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